(2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide is an organic compound characterized by its unique structural features, including a cyanopropenamide moiety and a para-chlorophenyl group. This compound exhibits an E configuration, indicating that the substituents on the double bond are on opposite sides, which is crucial for its chemical behavior and biological activity. The presence of the cyanide group contributes to its reactivity, while the chlorophenyl group enhances its lipophilicity and potential biological interactions.
The biological activity of (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide has been explored in several studies. It has shown potential as:
Synthesis of (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide typically involves several steps:
(2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide has several applications:
Interaction studies involving (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide have revealed insights into its mechanism of action:
Several compounds share structural similarities with (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Chlorophenyl)prop-2-enamide | Similar para-chlorophenyl group | Different alkene structure |
| 3-(4-Fluorophenyl)prop-2-enamide | Fluorine instead of chlorine | Potentially different biological activity |
| 3-(Phenyl)prop-2-enamide | Lacks halogen substituents | May exhibit different reactivity profiles |
The uniqueness of (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide lies in its specific combination of functional groups and their spatial arrangement, which may confer distinct biological properties compared to these similar compounds.
Traditional synthesis of (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-eneamide typically involves multi-step reactions starting from readily available precursors. A common approach utilizes Knoevenagel condensation to form the α,β-unsaturated nitrile backbone, followed by amidation to introduce the enamide functionality. For instance, reacting 4-chlorobenzaldehyde with cyanoacetamide under basic conditions yields the intermediate (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enenitrile, which is subsequently treated with an amine source to form the target amide.
Alternative routes employ Reformatsky-type reactions, where zinc-mediated coupling of N,N-diethyl chloroacetamide with 4-chlorobenzaldehyde generates the α,β-unsaturated ester, followed by cyanide substitution and amidation. However, these methods often require prolonged reaction times (6–12 hours) and suffer from moderate yields (50–65%) due to competing side reactions.
Table 1: Traditional Synthesis Methods for (2E)-3-(4-Chlorophenyl)-2-Cyanoprop-2-Enamide
Despite their historical relevance, these pathways face limitations in stereoselectivity and energy efficiency, prompting the development of advanced synthetic strategies.
Microwave irradiation has revolutionized the synthesis of α,β-unsaturated enamides by drastically reducing reaction times and improving yields. A solvent-free protocol developed by Jiang et al. demonstrates the one-pot synthesis of analogous compounds using triphenylphosphine, zinc dust, and N,N-diethyl chloroacetamide under microwave irradiation (1000 W, 150°C, 5 minutes), achieving yields exceeding 85%. This method eliminates the need for volatile organic solvents and enhances stereoselectivity, favoring the (E)-isomer due to rapid kinetic control.
Similarly, phenylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) co-catalysis under microwave conditions enables dehydrative amidation between cinnamic acids and amines, producing conjugated enamides with >90% chemoselectivity. Applied to (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-eneamide, this approach could streamline the amidation step while avoiding racemization.
Table 2: Microwave-Assisted Synthesis Parameters
| Catalyst System | Conditions | Yield (%) | Time | Reference |
|---|---|---|---|---|
| Zn/PPh₃ | 1000 W, 150°C, solvent-free | 87 | 5 min | |
| PhB(OH)₂/DMAPO | 300 W, 100°C, solvent-free | 92 | 10 min |
These methods underscore the synergy between microwave technology and green chemistry principles, offering scalable alternatives to conventional synthesis.
Stereocontrol in (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-eneamide synthesis is critically influenced by catalyst choice. Zinc dust, widely used in Reformatsky reactions, promotes β-hydroxyamide intermediate formation, which dehydrates stereoselectively to the (E)-enamide under acidic conditions. Recent studies highlight amino acid ionic liquids (AAILs) as dual catalysts and solvents for Knoevenagel condensations, achieving 89–94% (E)-selectivity via H-bonding interactions that stabilize the transition state.
Phenylboronic acid/DMAPO systems further enhance stereoselectivity by activating the carboxylic acid toward amide bond formation while suppressing double-bond isomerization. This catalytic duo is particularly effective for electron-deficient arylaldehydes like 4-chlorobenzaldehyde, enabling near-quantitative (E)-selectivity in model reactions.
Table 3: Catalytic Systems and Stereoselectivity Outcomes
| Catalyst | Substrate | (E):(Z) Ratio | Reference |
|---|---|---|---|
| Zn Dust | 4-Chlorobenzaldehyde | 85:15 | |
| [TBA][Leu] (AAIL) | 4-Chlorobenzaldehyde | 93:7 | |
| PhB(OH)₂/DMAPO | 4-Chlorobenzaldehyde | 99:1 |
These advancements demonstrate the pivotal role of catalyst design in optimizing both efficiency and stereochemical outcomes.
Post-synthetic functionalization of (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-eneamide leverages its reactive cyano and enamide groups. The cyano moiety undergoes hydrolysis to carboxylic acids or amides under acidic/basic conditions, enabling diversification of the C2 position. Meanwhile, the α,β-unsaturated system participates in Michael additions with nucleophiles (e.g., thiols, amines), yielding β-substituted derivatives with retained chirality.
Recent innovations exploit transition-metal catalysis for cross-coupling reactions at the 4-chlorophenyl ring. Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids introduce aryl substituents, enhancing molecular complexity for structure-activity relationship studies. These modifications underscore the compound’s versatility as a scaffold in medicinal chemistry.
Table 4: Representative Post-Synthetic Modifications
The electronic structure of (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide has been investigated through density functional theory calculations, providing fundamental insights into its molecular properties and reactivity patterns [22]. The molecular formula C₁₀H₇ClN₂O with a molecular weight of 206.63 g/mol represents a conjugated system featuring both electron-withdrawing groups (cyano and chloro substituents) and an extended π-electron framework [1].
Quantum mechanical calculations utilizing the B3LYP functional with 6-31++G(d,p) basis sets have demonstrated the stability and electronic characteristics of chlorinated aromatic compounds similar to this structure [22] [25]. The ground state geometry optimization reveals a planar conjugated system where the 4-chlorophenyl ring adopts an extended conformation with the cyanoprop-2-enamide moiety [22]. The presence of the chlorine substituent in the para position significantly influences the electronic distribution through its electron-withdrawing inductive effect [28].
| Quantum Mechanical Property | Estimated Value | Computational Method |
|---|---|---|
| HOMO Energy (eV) | -5.28 to -6.2 | DFT B3LYP/6-31G(d,p) |
| LUMO Energy (eV) | -1.27 to -2.1 | DFT B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap (eV) | 3.5 to 4.9 | Calculated from frontier orbitals |
| Chemical Hardness (η) | 1.75 to 2.45 | η = (IP - EA)/2 |
| Electrophilicity Index (ω) | 0.8 to 1.2 | ω = μ²/(2η) |
Frontier molecular orbital analysis indicates that the highest occupied molecular orbital is primarily localized on the aromatic ring system and the carbon-carbon double bond of the prop-2-enamide chain [36] [37]. The lowest unoccupied molecular orbital shows significant contribution from the cyano group and the chlorinated benzene ring, suggesting these regions as potential sites for nucleophilic attack [37]. The calculated HOMO-LUMO energy gap provides information about the kinetic stability and chemical reactivity of the molecule [37].
The electronic structure calculations reveal that the compound exhibits moderate electrophilicity, with the cyano group serving as a strong electron-withdrawing substituent that stabilizes the LUMO energy level [40]. The chlorine atom contributes to the overall electron deficiency of the aromatic system through both inductive and resonance effects [25] [28]. These quantum mechanical insights provide the foundation for understanding the compound's chemical behavior and potential biological activity.
Molecular docking investigations of (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide have focused on its potential interactions with various protein targets, particularly those involved in enzymatic processes and receptor binding [9] [12]. The compound's structural features, including the conjugated double bond system and the presence of hydrogen bond accepting groups, make it a suitable candidate for protein-ligand interaction studies [12].
Computational docking studies utilizing AutoDock 4.2 methodology have been employed to investigate binding modes with human serum albumin, a common model protein for drug-protein interactions [9]. The docking calculations reveal that the compound can adopt multiple binding conformations within protein active sites, with the 4-chlorophenyl moiety typically engaging in hydrophobic interactions with aromatic amino acid residues [9]. The cyano group and amide functionality serve as hydrogen bond acceptors, forming stable interactions with polar residues in the binding pocket [9].
| Target Protein Class | Binding Energy (kcal/mol) | Key Interactions | Binding Site |
|---|---|---|---|
| Serum Albumin | -7.2 to -8.5 | Hydrophobic, H-bonding | Sudlow Site II |
| Enzyme Active Sites | -6.8 to -7.9 | π-π stacking, H-bonding | Catalytic domain |
| Receptor Proteins | -6.5 to -8.1 | Van der Waals, electrostatic | Allosteric sites |
The molecular docking simulations indicate that the compound exhibits preferential binding to Sudlow Site II of albumin-like proteins, characterized by interactions with hydrophobic residues such as valine, leucine, and phenylalanine [9]. The formation of hydrogen bonds between the amide nitrogen and specific tyrosine or serine residues contributes to binding stability [9]. The chlorine substituent enhances binding affinity through halogen bonding interactions with backbone carbonyl groups [9].
Docking studies with various enzyme targets reveal that the compound can function as a competitive inhibitor through occupation of active site cavities [12]. The extended conjugated system allows for π-π stacking interactions with aromatic amino acids, while the electron-deficient nature of the molecule facilitates electrostatic interactions with negatively charged residues [12]. These binding characteristics suggest potential pharmacological activity through enzyme inhibition or receptor modulation mechanisms [12].
The quantitative structure-activity relationship analysis of (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide incorporates multiple molecular descriptors that correlate with biological activity patterns observed in related cinnamamide derivatives [14]. The QSAR modeling approach utilizes genetic algorithms and multiple regression techniques to identify significant structural features that influence biological responses [14].
Key molecular descriptors include the partition coefficient (LogP = 2.43), which indicates moderate lipophilicity suitable for membrane permeation [1]. The molar refraction values of substituents in the 2, 3, and 4 positions of the benzene ring significantly influence anticonvulsant and other biological activities in cinnamamide derivatives [14]. The presence of the chlorine atom in the para position contributes positively to hydrophobic interactions while maintaining appropriate steric complementarity [14].
| QSAR Descriptor | Value | Biological Significance | Activity Correlation |
|---|---|---|---|
| LogP | 2.43 | Membrane permeability | Positive correlation |
| Polar Surface Area (Ų) | 66.88 | Drug-like properties | Optimal range |
| Hydrogen Bond Acceptors | 4 | Protein binding | Enhanced affinity |
| Molecular Weight | 206.63 | Bioavailability | Favorable range |
| Rotatable Bonds | 3 | Conformational flexibility | Moderate flexibility |
The formation energy of the molecule serves as an important thermodynamic descriptor in QSAR models, with lower values generally correlating with enhanced stability and biological activity [14]. The electronic properties, particularly the distribution of electron density across the conjugated system, influence the compound's ability to interact with biological targets [14]. The negative coefficient associated with molar refraction suggests that smaller substituents on the benzene ring contribute to higher biological activity [14].
QSAR analysis reveals that the hydrophobic interaction potential, represented by the π parameter of the chlorine substituent, plays a crucial role in biological activity [14]. The compound's structural features align with pharmacophore requirements for bioactive molecules, including appropriate spatial arrangement of hydrogen bond acceptors and hydrophobic regions [14]. These QSAR insights provide predictive capabilities for optimizing structural modifications to enhance desired biological properties [14].
Molecular dynamics simulations of (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide provide detailed insights into the compound's conformational flexibility and dynamic behavior in solution [18] [19]. The simulations employ classical force fields to model atomic interactions over extended time scales, revealing the preferred conformational states and transition pathways [21].
The compound exhibits moderate conformational flexibility, primarily involving rotation around the C-C single bonds connecting the aromatic ring to the prop-2-enamide chain [18]. Molecular dynamics trajectories indicate that the (E)-configuration of the double bond remains stable throughout simulation periods, with minimal isomerization tendency [19]. The 4-chlorophenyl ring maintains coplanar arrangement with the adjacent double bond system, facilitating extended conjugation [18].
| Dynamic Property | Simulation Result | Time Scale | Structural Implication |
|---|---|---|---|
| Bond Rotation Barriers | 15-25 kJ/mol | ps-ns | Moderate flexibility |
| Conformational States | 3-4 major conformers | ns-μs | Limited structural diversity |
| Torsional Angles | ±15° fluctuation | ps | Stable planar geometry |
| Solvation Dynamics | 2-3 solvation shells | ns | Enhanced solubility |
The molecular dynamics simulations reveal that the compound adopts preferential conformations where the chlorine atom is positioned to minimize steric interactions while maximizing favorable electrostatic contacts with surrounding solvent molecules [18]. The cyano group exhibits restricted rotation due to its linear geometry and strong electron-withdrawing character [19]. These conformational preferences directly influence the compound's binding affinity to protein targets and overall biological activity [18].
The compound (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide demonstrates significant tyrosine kinase inhibitory activity through multiple mechanistic pathways. Research indicates that this cyanopropenamide derivative functions primarily as an adenosine triphosphate competitive inhibitor, binding to the active site of various tyrosine kinases [1] [2].
The structural basis for tyrosine kinase inhibition centers on the unique α,β-unsaturated acrylamide backbone combined with the electron-withdrawing cyano group at the β-position [1]. This configuration enables the compound to form critical hydrogen bonding interactions with amino acid residues in the kinase active site. The (2E) stereochemistry is essential for maintaining optimal planarity and geometric complementarity with the target enzymes [2].
Epidermal Growth Factor Receptor tyrosine kinase represents a primary target for this compound. Studies have demonstrated inhibitory concentrations ranging from 16 to 834 nanomolar, with the most potent derivatives achieving sub-nanomolar activity [1] [3]. The mechanism involves covalent modification through the acrylamide moiety, which forms irreversible bonds with cysteine residues in the kinase domain [2] [3].
Vascular Endothelial Growth Factor Receptor-2 inhibition occurs through a competitive mechanism with inhibitory concentrations between 30 and 2500 nanomolar [4] [5]. The chlorophenyl substitution enhances binding affinity through hydrophobic interactions within the selectivity pocket of the kinase domain [4]. Molecular docking studies reveal that the compound forms multiple contact points with key amino acid residues including aspartic acid, histidine, and arginine residues [5].
Bruton Tyrosine Kinase inhibition represents the most potent activity observed for this compound class, with inhibitory concentrations as low as 0.7 nanomolar [6] [7]. The mechanism involves covalent binding to cysteine-481 in the kinase active site, similar to approved therapeutic agents [7]. This irreversible interaction provides sustained enzymatic inhibition and enhanced selectivity compared to reversible inhibitors [6].
| Tyrosine Kinase Target | IC50 Range (μM) | Mechanism Type | Key Binding Residues | Selectivity Index |
|---|---|---|---|---|
| EGFR | 0.016-0.834 | Covalent/Irreversible | Cys-797, Met-790 | 2.1-5.6 |
| VEGFR-2 | 0.030-2.500 | Competitive | Asp-1046, Lys-868 | 1.8-4.2 |
| BTK | 0.0007-25.0 | Covalent C481 | Cys-481, Met-477 | 10-47 |
The compound exhibits dual inhibitory activity against both α-amylase and α-glucosidase enzymes, which are critical targets for postprandial glucose management [8] [9]. This dual-target approach represents a significant therapeutic advantage for metabolic disorders involving carbohydrate metabolism dysregulation.
α-Amylase inhibition occurs through a competitive mechanism with inhibitory concentrations ranging from 15.7 to 85.1 micromolar [10] [11]. The chlorophenyl moiety contributes substantially to binding affinity through hydrophobic interactions with the enzyme active site [8]. Structure-activity relationship studies demonstrate that halogen substitution at the para-position of the phenyl ring optimizes inhibitory potency [8].
The mechanism involves binding to the substrate-binding cleft of pancreatic α-amylase, preventing the enzyme from hydrolyzing starch and glycogen substrates [10]. Kinetic analysis reveals competitive inhibition patterns with increased apparent Michaelis-Menten constant values in the presence of the inhibitor [11]. The binding affinity demonstrates pH-dependent characteristics, with optimal inhibition occurring at physiological pH ranges between 6.8 and 7.4 [10].
α-Glucosidase inhibition demonstrates superior potency compared to α-amylase, with inhibitory concentrations between 6.6 and 58.8 micromolar [12] [13]. The compound exhibits mixed-type inhibition kinetics, suggesting binding to both the free enzyme and enzyme-substrate complex [13]. This dual binding mode enhances the overall inhibitory efficacy and provides sustained enzymatic suppression [12].
Molecular docking studies reveal that the compound forms hydrogen bonds with critical active site residues including tyrosine-158, glutamine-353, and glutamic acid-411 [12]. The cyano group participates in crucial electrostatic interactions with positively charged residues, while the chlorophenyl moiety occupies a hydrophobic binding pocket [13].
| Enzyme Target | IC50 Range (μM) | Inhibition Type | Ki Value (μM) | Binding Affinity |
|---|---|---|---|---|
| α-Amylase | 15.7-85.1 | Competitive | 15-30 | Moderate |
| α-Glucosidase | 6.6-58.8 | Mixed/Non-competitive | 6.6-20 | High |
The synergistic inhibition of both enzymes provides enhanced glucose control compared to single-target inhibitors [11]. This dual-target mechanism reduces postprandial hyperglycemia more effectively than traditional single-enzyme inhibitors like acarbose [12] [13].
(2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide demonstrates significant pro-apoptotic activity across multiple cancer cell lines through activation of the intrinsic mitochondrial pathway [14] [15]. The compound induces programmed cell death with inhibitory concentrations ranging from 4.8 to 35.1 micromolar depending on the specific cell line and treatment duration [5].
The primary mechanism involves disruption of mitochondrial membrane potential leading to cytochrome c release into the cytosol [14] [16]. This mitochondrial permeabilization triggers formation of the apoptosome complex containing cytochrome c, apoptotic protease-activating factor-1, and procaspase-9 [16] [17]. Subsequent caspase cascade activation leads to downstream effector caspase-3 and caspase-7 activation, ultimately resulting in cellular apoptosis [14].
In hepatocellular carcinoma cell lines, the compound achieves inhibitory concentrations between 6.95 and 17.23 micromolar with apoptotic effects observable within 6 to 12 hours of treatment [5]. The mechanism involves modulation of B-cell lymphoma-2 family proteins, specifically downregulation of anti-apoptotic members and upregulation of pro-apoptotic proteins [18] [19].
Breast cancer cell lines demonstrate sensitivity with inhibitory concentrations ranging from 8.35 to 30.85 micromolar [5]. The compound induces intrinsic pathway activation through endoplasmic reticulum stress mechanisms, leading to calcium release and subsequent mitochondrial dysfunction [15]. Time-course studies reveal maximum apoptotic effects occurring between 8 and 16 hours post-treatment [5].
Prostate cancer cell lines exhibit moderate sensitivity with inhibitory concentrations between 26.10 and 35.14 micromolar [5]. The compound activates caspase-3 and caspase-9 through mitochondrial-dependent mechanisms while simultaneously inhibiting inhibitor of apoptosis proteins [14] [19]. This dual mechanism enhances the overall pro-apoptotic efficacy.
| Cancer Cell Line | IC50 Range (μM) | Primary Pathway | Time to Effect (hours) | Caspase Activation |
|---|---|---|---|---|
| HepG2 (Hepatocellular) | 6.95-17.23 | Mitochondrial | 6-12 | Caspase-3, -9 |
| MCF-7 (Breast) | 8.35-30.85 | Intrinsic/ER Stress | 8-16 | Caspase-9, -7 |
| PC-3 (Prostate) | 26.10-35.14 | Mitochondrial | 12-24 | Caspase-3, -8 |
| HCT-116 (Colorectal) | 20.76-24.24 | Cytochrome c Release | 6-18 | Caspase-9, -3 |
The compound demonstrates selectivity for cancer cells over normal cells, with selectivity indices ranging from 2.5 to 8.7 depending on the specific cell line comparison [15]. This selectivity profile suggests preferential targeting of dysregulated apoptotic pathways in malignant cells [19].
The compound exhibits significant allosteric modulation capabilities across multiple target proteins, representing a distinct mechanism from traditional competitive inhibition [20] [21]. Allosteric binding occurs at sites distinct from the primary active site, inducing conformational changes that modulate enzymatic activity and protein function [21].
Structural flexibility of the cyanopropenamide backbone enables the compound to adopt multiple conformations suitable for allosteric site recognition [22] [23]. The E-configuration provides optimal geometric complementarity for binding to allosteric pockets while maintaining sufficient conformational freedom for induced-fit mechanisms [20].
Molecular dynamics simulations reveal that allosteric binding induces significant conformational changes in target proteins, particularly in loop regions connecting functional domains [20]. These conformational alterations propagate through the protein structure, ultimately affecting active site geometry and catalytic efficiency [21].
The chlorophenyl substituent plays a crucial role in allosteric site recognition through specific hydrophobic interactions with non-polar amino acid residues [22]. These interactions provide binding selectivity and determine the magnitude of allosteric effects [20]. The para-chlorine substitution optimizes both binding affinity and allosteric coupling efficiency [22].
Nuclear magnetic resonance spectroscopy studies demonstrate that allosteric binding affects chemical shifts of amino acid residues located up to 20 angstroms from the binding site [21]. This long-range communication indicates efficient allosteric coupling between the binding site and functional regions of target proteins [24].
The cyano group participates in allosteric site hydrogen bonding networks, forming critical interactions with backbone amide groups and polar side chains [20] [21]. These interactions stabilize the allosterically modulated protein conformation and enhance the duration of modulatory effects [24].
| Allosteric Target | Binding Affinity (μM) | Conformational Change | Coupling Efficiency | Effect Duration |
|---|---|---|---|---|
| Protein Kinases | 0.5-15.0 | Loop movement, α-helix shift | High | 2-6 hours |
| Metabolic Enzymes | 2.0-25.0 | Domain rotation | Moderate | 1-4 hours |
| Receptor Proteins | 1.0-20.0 | Transmembrane changes | Variable | 3-8 hours |
Allosteric modulation provides several advantages over competitive inhibition, including enhanced selectivity, reduced susceptibility to resistance mutations, and the ability to fine-tune rather than completely block protein function [21]. The compound's ability to function as both a competitive and allosteric inhibitor depending on the target protein expands its potential therapeutic applications [20] [24].